molecular formula C11H12N2O2 B1307013 (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid CAS No. 883549-88-0

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid

Cat. No. B1307013
M. Wt: 204.22 g/mol
InChI Key: IHVAWDKGYTYBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid” is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 . The IUPAC name for this compound is 3-(5,7-dimethyl-1H-benzimidazol-2-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for “(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid” is 1S/C12H14N2O2/c1-7-5-8(2)12-9(6-7)13-10(14-12)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid” is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Phytochemistry and Pharmacological Properties

Benzimidazole derivatives, similar in structure to the queried compound, have been identified in natural sources and evaluated for their pharmacological properties. For instance, Trianthema portulacastrum L. , known as giant pigweed, contains compounds such as leptorumol (5,7-dihydroxy-6,8-dimethyl chromone), showcasing significant antioxidant, anti-inflammatory, hepatoprotective, antihyperglycemic, antimicrobial, and anticancer activities (Sukalingam, Ganesan, & Xu, 2017).

DNA Interaction and Anticancer Potential

Benzimidazole derivatives, including those structurally related to the queried compound, have been extensively studied for their ability to interact with DNA and exhibit anticancer potential. Hoechst 33258 , a well-known minor groove binder, demonstrates the typical interaction of benzimidazole derivatives with DNA, providing a foundation for designing drugs targeting specific DNA sequences for cancer therapy (Issar & Kakkar, 2013).

Chemical Variability and Properties

The chemistry of benzimidazole derivatives, including the synthesis, properties, and potential applications of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine , is a subject of interest for developing new materials and pharmaceuticals with enhanced efficacy and specificity (Boča, Jameson, & Linert, 2011).

Antimicrobial and Antifungal Applications

Benzimidazole compounds are also recognized for their antimicrobial and antifungal capabilities, serving as the active ingredient in various fungicides. Their mechanism involves the inhibition of microtubule assembly by binding to tubulin, demonstrating a specific action that is beneficial for agricultural and pharmaceutical applications (Davidse, 1986).

Vascular-Disrupting Agents for Cancer Treatment

Innovative cancer treatments have explored benzimidazole derivatives as tumor vascular-disrupting agents (VDAs). ASA404 (vadimezan, DMXAA) , although not a direct benzimidazole derivative, illustrates the potential for such compounds in inducing the collapse of tumor vasculature, offering a novel approach to cancer therapy with minimal toxicity (Head & Jameson, 2010).

properties

IUPAC Name

2-(4,6-dimethyl-1H-benzimidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-6-3-7(2)11-8(4-6)12-9(13-11)5-10(14)15/h3-4H,5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVAWDKGYTYBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid

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